molecular formula C14H10BrNO3 B2809475 4-(3-Bromobenzamido)benzoic acid CAS No. 413574-80-8

4-(3-Bromobenzamido)benzoic acid

Cat. No. B2809475
CAS RN: 413574-80-8
M. Wt: 320.142
InChI Key: NDPSYYITQRRGHS-UHFFFAOYSA-N
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Description

4-(3-Bromobenzamido)benzoic acid, also known as BBBA, is a chemical compound that belongs to the family of benzamides. It acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .


Synthesis Analysis

The synthesis of benzamides, including 4-(3-Bromobenzamido)benzoic acid, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of 4-(3-Bromobenzamido)benzoic acid is C14H10BrNO3, and its molecular weight is 320.14. The IUPAC name is 4-[(3-bromobenzoyl)amino]benzoic acid .

Scientific Research Applications

Synthesis and Biological Activity

A study by Mehta (2013) details the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, which shares a similar structural motif with 4-(3-Bromobenzamido)benzoic acid. These compounds were evaluated for antibacterial and antifungal activities, showcasing their potential in developing antimicrobial agents (Mehta, 2013).

Structural Elucidation and Properties

Oliveira et al. (2018) conducted a comprehensive structural elucidation of a series of benzamide derivatives, including bromobenzamides. This study highlights the importance of these compounds in understanding their biological and pharmacological properties (Oliveira et al., 2018).

Antifungal Activity

Krátký and Vinšová (2012) synthesized salicylanilide esters with 4-(trifluoromethyl)benzoic acid and assessed their antifungal activity. The study indicates the potential of benzoic acid derivatives in developing antifungal agents (Krátký & Vinšová, 2012).

Dual Functional Behavior in Chemistry

Cavalheiro et al. (2019) explored the dual functionality of 1,2-bis(4-bromobenzamide)benzene, a compound related to 4-(3-Bromobenzamido)benzoic acid. This study underlines the versatility of such compounds in chemical reactions, including acting as ligands or reactants in specific processes (Cavalheiro et al., 2019).

Copper-Catalyzed Tandem Reactions

Wang et al. (2012) developed a method for synthesizing benzisothiazol-3(2H)-one derivatives through copper-catalyzed reactions involving o-bromobenzamide derivatives. This research demonstrates the role of benzoic acid derivatives in facilitating novel synthesis pathways (Wang et al., 2012).

Safety and Hazards

4-(3-Bromobenzamido)benzoic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[(3-bromobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-3-1-2-10(8-11)13(17)16-12-6-4-9(5-7-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSYYITQRRGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzamido)benzoic acid

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